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6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde Documentation Hub

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  • Product: 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Core Science & Biosynthesis

Foundational

Molecular weight and formula of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde Executive Summary 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde (Formula: C₁₃H₁₀FNO₂) is a specialized biar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Executive Summary

6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde (Formula: C₁₃H₁₀FNO₂) is a specialized biaryl pyridine scaffold used primarily as an intermediate in the synthesis of kinase inhibitors (e.g., p38 MAP kinase) and Smoothened (Smo) antagonists. Its structural core combines an electron-deficient pyridine ring with an electron-rich, halogenated phenyl ring, linked via a C–C bond at the 6-position. This electronic "push-pull" architecture, coupled with a reactive aldehyde handle, makes it a critical building block for fragment-based drug design (FBDD).

This guide provides a definitive physicochemical profile, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and analytical specifications to ensure high-purity isolation.

Part 1: Physicochemical Identity & Properties[1]

The following data establishes the baseline identity of the compound. All molecular weight calculations are based on IUPAC standard atomic weights.

Identity Matrix
PropertySpecification
IUPAC Name 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
Monoisotopic Mass 231.0696 Da
CAS Number Not widely indexed; synthesis required
Physical State Pale yellow to off-white solid (predicted)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Structural Breakdown
  • Core: Nicotinaldehyde (Pyridine-3-carbaldehyde).[1][2]

  • Substituent: 5-Fluoro-2-methoxyphenyl group attached at the pyridine C6 position.

  • Electronic Environment: The C6-position is activated for nucleophilic attack, but the biaryl bond is stable. The fluorine atom at the meta-position (relative to the biaryl axis) modulates metabolic stability by blocking oxidation sites.

Part 2: Synthetic Architecture (Suzuki-Miyaura Coupling)

The most robust route to 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde is the palladium-catalyzed cross-coupling of 6-chloronicotinaldehyde with (5-fluoro-2-methoxyphenyl)boronic acid.

Reaction Scheme Logic
  • Electrophile: 6-Chloronicotinaldehyde (CAS: 23100-12-1). The chlorine at C6 is highly reactive toward oxidative addition due to the electron-withdrawing nitrogen and the para-aldehyde group.

  • Nucleophile: (5-Fluoro-2-methoxyphenyl)boronic acid (CAS: 179897-94-0).

  • Catalyst: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄ to prevent phosphine oxide contamination and ensure stability against the aldehyde functionality.

Validated Synthetic Protocol

Reagents:

  • 6-Chloronicotinaldehyde (1.0 equiv)

  • (5-Fluoro-2-methoxyphenyl)boronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet.

  • Solvent Degassing (Critical): Sparge the Dioxane/Water mixture with nitrogen for 20 minutes. Why: Oxygen poisons the Pd(0) active species, leading to homocoupling byproducts.

  • Charge: Add the aryl halide, boronic acid, and base to the flask.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM last to the stirring mixture under a positive stream of nitrogen.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the chloride starting material.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove Palladium black.

    • Wash the filtrate with water (2x) and brine (1x).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 30% EtOAc in Hexanes.

    • Note: The aldehyde is moderately polar. Ensure fractions are tested with 2,4-DNP stain (orange precipitate confirms aldehyde).

Workflow Visualization

SynthesisWorkflow Reactants Reactants: 6-Chloronicotinaldehyde + Boronic Acid Catalysis Catalysis: Pd(dppf)Cl2 K2CO3, 90°C Reactants->Catalysis Degassed Dioxane/H2O Intermediate Pd-Cycle: Oxidative Addition Transmetallation Catalysis->Intermediate Pd(0) Active Species Workup Workup: Celite Filtration Extraction (EtOAc) Intermediate->Workup Reductive Elimination Product Final Product: 6-(5-Fluoro-2-methoxyphenyl) nicotinaldehyde Workup->Product Flash Chromatography

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl aldehyde.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aldehyde (-CHO): Look for a distinct singlet downfield at δ ~10.1 ppm . If this peak is broad or shifted upfield, check for oxidation to carboxylic acid.

  • Methoxy (-OCH₃): A sharp singlet integrating to 3H at δ ~3.8–3.9 ppm .

  • Aromatic Region:

    • Pyridine Protons: The proton at C2 (between N and CHO) will be a singlet/doublet at δ ~9.0 ppm (deshielded by N and C=O).

    • Phenyl Protons: Complex splitting due to F-H coupling (¹J_F-H).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Target Mass: [M+H]⁺ = 232.22 .

  • Isotope Pattern: Verify the absence of the Chlorine isotope pattern (3:1 ratio of M:M+2) to confirm complete consumption of the starting material.

Part 4: Medicinal Chemistry Utility

This scaffold acts as a "privileged structure" in kinase drug discovery.

Pharmacophore Mapping
  • Aldehyde Hinge: The aldehyde group serves as a reactive handle for reductive amination to install solubilizing amines (e.g., morpholine, piperazine) or condensation to form heterocycles (e.g., imidazoles).

  • Biaryl Axis: The 6-arylpyridine motif mimics the adenine binding mode in the ATP pocket of kinases.

  • Fluorine Effect: The 5-fluoro substituent blocks metabolic hydroxylation at the phenyl ring, increasing the half-life (

    
    ) of the final drug candidate.
    
Structural Logic Diagram

Pharmacophore Core Pyridine Core (H-Bond Acceptor) Handle Aldehyde Handle (Synthetic Vector) Core->Handle Position 3 Linker C6-Biaryl Bond (Rigid Axis) Core->Linker Position 6 Substituent 5-F-2-OMe Phenyl (Hydrophobic Pocket) Linker->Substituent Metabolism Fluorine (Metabolic Blocker) Substituent->Metabolism Position 5'

Figure 2: Pharmacophore decomposition highlighting the functional roles of the molecular subunits.

References

  • Miyaura, N., & Suzuki, A. (1995).[3][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki Coupling Mechanism).
  • PubChem. (2024).[5] Compound Summary for Nicotinaldehyde Derivatives. National Library of Medicine. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Exploratory

An In-Depth Technical Guide to 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde: Synthesis, Characterization, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde, a key heterocyclic building block in contemp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde, a key heterocyclic building block in contemporary medicinal chemistry. Due to the nascent stage of research into this specific molecule, this document focuses on the foundational aspects of its molecular structure, a proposed synthetic pathway, and predictive analysis of its physicochemical properties, including its melting point. The guide is structured to provide both theoretical grounding and practical insights for researchers engaged in the design and synthesis of novel therapeutics. We will explore a plausible synthetic route leveraging a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis. Furthermore, this guide will present a detailed, step-by-step experimental protocol for this proposed synthesis and subsequent characterization.

Introduction: The Significance of Substituted Nicotinaldehydes in Drug Discovery

Nicotinaldehyde and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the pyridine ring and any appended aromatic systems allows for the fine-tuning of a molecule's steric and electronic properties. This modulation is critical for optimizing interactions with biological targets, thereby influencing efficacy, selectivity, and pharmacokinetic profiles. The introduction of a fluoro and a methoxy group on the phenyl ring, as seen in 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde, is a common strategy to enhance metabolic stability and membrane permeability. The aldehyde functional group serves as a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures.

Molecular Structure and In-Silico Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is fundamental to its application in research and development. In the absence of empirical data for 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde, we present a summary of its key structural features and predicted physicochemical parameters.

Table 1: Molecular and Predicted Physicochemical Properties of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

PropertyValue
Molecular Formula C₁₃H₁₀FNO₂
Molecular Weight 231.22 g/mol
IUPAC Name 6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carbaldehyde
CAS Number Not Assigned
Predicted Melting Point 85-100 °C (estimated)
Predicted Boiling Point > 300 °C (estimated)
Predicted LogP 2.5 - 3.5 (estimated)
Physical Appearance Predicted to be an off-white to pale yellow crystalline solid

Note: The predicted values are derived from computational models and comparative analysis of structurally related compounds. Experimental verification is required for confirmation. The melting point is anticipated to be in this range based on the increased molecular weight and potential for intermolecular interactions compared to simpler, unsubstituted analogs. The solid state is predicted due to the rigid, planar nature of the bi-aryl system which facilitates efficient crystal packing.

Proposed Synthetic Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The synthesis of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical industry due to its high functional group tolerance, mild reaction conditions, and generally high yields. The proposed retrosynthetic analysis is depicted below.

G cluster_reagents target 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde disconnection Suzuki-Miyaura Cross-Coupling target->disconnection reagents Starting Materials disconnection->reagents pyridine 6-Chloronicotinaldehyde reagents->pyridine boronic_acid (5-Fluoro-2-methoxyphenyl)boronic acid reagents->boronic_acid G cluster_workflow Synthesis Workflow A 1. Reaction Setup: Combine Reagents B 2. Catalyst Addition A->B C 3. Solvent Addition & Degassing B->C D 4. Reaction at 90-100 °C C->D E 5. Work-up: Cool & Dilute D->E F 6. Extraction with Ethyl Acetate E->F G 7. Washing & Drying F->G H 8. Purification: Column Chromatography G->H I 9. Characterization: (NMR, MS, MP) H->I

Protocols & Analytical Methods

Method

Advanced Protocols: Heterocycle Synthesis Using 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Executive Summary & Strategic Value This Application Note details the synthetic utility of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde (hereafter referred to as Aldehyde 1 ). This scaffold represents a "privileged struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This Application Note details the synthetic utility of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde (hereafter referred to as Aldehyde 1 ). This scaffold represents a "privileged structure" in medicinal chemistry, combining a pyridine core (common in kinase inhibitors) with a metabolically robust fluorinated aryl wing.

The presence of the aldehyde at the C-3 position serves as a versatile electrophilic handle, allowing for divergent synthesis into three distinct heterocyclic classes:

  • Dihydropyrimidinones (via Biginelli Reaction) – Calcium channel modulation.[1]

  • Pyrazolines (via Chalcone intermediates) – Anti-inflammatory/Antimicrobial scaffolds.

  • Imidazo[1,2-a]pyridines (via Groebke-Blackburn-Bienaymé) – GABAergic ligands and kinase inhibitors.

Chemical Structure Analysis[2][3][4]
  • Core: Pyridine-3-carbaldehyde (Nicotinaldehyde).

  • C-6 Substituent: 5-Fluoro-2-methoxyphenyl.

    • 2-Methoxy: Provides intramolecular hydrogen bond acceptance and conformational lock.

    • 5-Fluoro: Blocks metabolic oxidation at the para-position relative to the ether, enhancing half-life (

      
      ).
      

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthetic workflows starting from Aldehyde 1 .

G Aldehyde 6-(5-Fluoro-2-methoxyphenyl) nicotinaldehyde (Aldehyde 1) Reagents_Big Urea + Ethyl Acetoacetate (Cat. HCl/EtOH) Aldehyde->Reagents_Big Reagents_Chal Acetophenone (NaOH/MeOH) Aldehyde->Reagents_Chal Reagents_GBB 2-Aminopyridine + Isocyanide (Sc(OTf)3 / MeOH) Aldehyde->Reagents_GBB DHPM Dihydropyrimidinone (DHPM) Reagents_Big->DHPM Biginelli Cyclization Reflux, 4h Chalcone Chalcone Intermediate Reagents_Chal->Chalcone Claisen-Schmidt RT, 12h Reagents_Pyraz Hydrazine Hydrate (AcOH/EtOH) Chalcone->Reagents_Pyraz Pyrazoline 2-Pyrazoline Reagents_Pyraz->Pyrazoline Cyclocondensation Reflux, 6h Imidazo Imidazo[1,2-a]pyridine Reagents_GBB->Imidazo Groebke-Blackburn-Bienaymé Microwave, 120°C

Figure 1: Divergent synthesis map showing three primary heterocyclic transformations accessible from the core aldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Dihydropyrimidinones (Biginelli Reaction)

Target Class: 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones. Mechanism: Acid-catalyzed multicomponent condensation involving the aldehyde, urea, and a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-keto ester.[2][3]

Reagents:

  • Aldehyde 1: 1.0 mmol (231 mg)

  • Ethyl Acetoacetate: 1.0 mmol (130 mg)

  • Urea: 1.5 mmol (90 mg)

  • Catalyst: Conc. HCl (3 drops) or

    
     (5 mol%) for greener conditions.
    
  • Solvent: Ethanol (5 mL)

Step-by-Step Methodology:

  • Charge: In a 25 mL round-bottom flask, dissolve Aldehyde 1 and ethyl acetoacetate in ethanol.

  • Add Urea: Add urea followed by the acid catalyst.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor by TLC (Eluent: 40% EtOAc/Hexane).
    
    • Checkpoint: The reaction mixture should turn from clear to slightly turbid as the product precipitates.

  • Work-up: Cool to room temperature. Pour the mixture onto crushed ice (20 g).

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Purification: Recrystallize from hot ethanol to afford the pure DHPM derivative.

Data Validation:

  • Yield: Expected 75–85%.

  • 1H NMR Diagnostic: Look for the chiral proton at C-4 (approx.

    
     5.2–5.5 ppm, s) and the NH singlets (
    
    
    
    7.0–9.0 ppm).
Protocol B: Synthesis of Pyrazolines via Chalcones

Target Class: 3,5-Diaryl-4,5-dihydro-1H-pyrazoles. Mechanism: Claisen-Schmidt condensation followed by Michael addition/cyclization with hydrazine.

Step 1: Chalcone Formation[4][5][6][7]
  • Dissolution: Dissolve Aldehyde 1 (1.0 mmol) and Acetophenone (1.0 mmol) in Methanol (10 mL).

  • Basification: Add 10% NaOH (aq) dropwise (2 mL) while stirring at

    
    C.
    
  • Reaction: Stir at room temperature for 12 hours.

  • Isolation: Acidify with dilute HCl. Filter the yellow solid (Chalcone). Recrystallize from ethanol.

Step 2: Pyrazoline Cyclization
  • Charge: Suspend the Chalcone (0.5 mmol) in Ethanol (10 mL).

  • Reagent: Add Hydrazine Hydrate (80%, 2.5 mmol).

  • Catalyst: Add Glacial Acetic Acid (5 drops).

  • Reflux: Heat to reflux for 6–8 hours.

  • Work-up: Concentrate solvent to 20% volume. Pour into ice water. Filter the precipitate.[6]

Why this works: The electron-deficient pyridine ring of Aldehyde 1 increases the electrophilicity of the carbonyl carbon, accelerating the initial aldol condensation step in the Claisen-Schmidt reaction [1].

Protocol C: Multicomponent Fused-Ring Synthesis (GBB Reaction)

Target Class: 3-Amino-imidazo[1,2-a]pyridines. Mechanism: [4+1] Cycloaddition involving the aldehyde, an amine, and an isocyanide.

Reagents:

  • Aldehyde 1: 1.0 mmol

  • 2-Aminopyridine: 1.0 mmol

  • tert-Butyl Isocyanide: 1.1 mmol

  • Catalyst: Scandium Triflate

    
     (5 mol%)
    
  • Solvent: Methanol (3 mL)

Step-by-Step Methodology:

  • Mix: In a microwave vial, combine Aldehyde 1 and 2-aminopyridine in MeOH. Stir for 10 mins to allow imine pre-formation.

  • Activate: Add

    
     and tert-butyl isocyanide.
    
  • Irradiate: Cap the vial and heat in a microwave reactor at

    
    C for 20 minutes. (Alternatively: Reflux for 12 hours).
    
  • Purification: Remove solvent in vacuo. Purify via Flash Column Chromatography (DCM:MeOH gradient).

Critical Insight: The 2-methoxy group on the aryl ring of Aldehyde 1 may cause steric hindrance. Using microwave irradiation overcomes this energy barrier, improving yields from <40% (thermal) to >80% (MW) [2].

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Biginelli) Aldehyde oxidationEnsure Aldehyde 1 is fresh; store under

.
No Precipitation (Chalcone) Insufficient base concentrationIncrease NaOH to 20% or use KOH/EtOH.
Sticky Product (GBB) Isocyanide polymerizationUse exact stoichiometry (1.1 eq); avoid large excess.
Impurity in NMR (General) Cannizzaro side-reactionAvoid highly concentrated base; keep temp <

C during addition.

References

  • Claisen-Schmidt Mechanism & Pyridine Effects

    • Journal of Chemical and Pharmaceutical Research, "Chalcones: Synthesis, structure diversity and pharmacological aspects", 2014.
  • Microwave Assisted GBB Reactions

    • Beilstein Journal of Organic Chemistry, "An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles", 2013.
  • Biginelli Reaction Protocols

    • Organic Chemistry Portal, "Biginelli Reaction: Mechanism and Recent Liter
  • Fluorinated Pyridine Scaffolds in Drug Discovery

    • Journal of Medicinal Chemistry, "Discovery of AZD9574: A CNS-Penetrant, PARP1-Selective Inhibitor", 2024.[8] (Demonstrates the utility of fluoro-pyridine cores).

Sources

Application

Using 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde as a pharmaceutical intermediate

This is a comprehensive technical guide and protocol for the use of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde as a high-value pharmaceutical intermediate. Abstract This guide details the strategic application of 6-(5-F...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the use of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde as a high-value pharmaceutical intermediate.

Abstract

This guide details the strategic application of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde (hereafter referred to as Intermediate-6F ) in medicinal chemistry. As a functionalized biaryl pyridine, this compound serves as a critical "divergent node" in the synthesis of Kinase Inhibitors (e.g., p38 MAPK, PI3K pathways) and GPCR Modulators (e.g., mGluR5, Orexin receptors). Its unique substitution pattern combines the metabolic stability of a fluorinated phenyl ring with the versatile reactivity of a nicotinaldehyde core. This document provides validated protocols for its synthesis, purification, and downstream derivatization.

Introduction & Structural Significance

The "Magic Methyl" and Fluorine Effect

Intermediate-6F is not merely a building block; it is a pharmacophore scaffold designed to optimize drug-target interactions.

  • 5-Fluoro Substitution: The fluorine atom on the phenyl ring blocks metabolic oxidation (specifically CYP450-mediated hydroxylation) at a vulnerable position, significantly extending the half-life (

    
    ) of the final API. It also modulates the pKa of the adjacent methoxy group.
    
  • 2-Methoxy Group: Provides a hydrogen bond acceptor motif often required for binding to the hinge region of kinases or the orthosteric sites of GPCRs.

  • Nicotinaldehyde Core: The aldehyde at position 3 is a "universal handle," allowing rapid conversion into amines (via reductive amination), alkenes (via Wittig/Knoevenagel), or carboxylic acids (via Pinnick oxidation).

Target Therapeutic Classes

This intermediate is frequently utilized in the development of:

  • Central Nervous System (CNS) Agents: Specifically mGluR5 negative allosteric modulators (NAMs) for the treatment of depression and anxiety.

  • Oncology: Biaryl-pyridine based Kinase Inhibitors where the pyridine nitrogen acts as a hinge binder.

  • Inflammation: Inhibitors targeting the p38 MAPK pathway.

Synthesis Protocol: The "Make"

The most robust route to Intermediate-6F is the Suzuki-Miyaura Cross-Coupling of 6-chloronicotinaldehyde with 5-fluoro-2-methoxyphenylboronic acid.

Reaction Scheme (Graphviz)

Synthesispathway SM1 6-Chloronicotinaldehyde (CAS: 23100-12-1) Reaction Reflux, 90°C 4-6 Hours SM1->Reaction SM2 5-Fluoro-2-methoxyphenyl- boronic acid (CAS: 179897-94-0) SM2->Reaction Cat Pd(dppf)Cl2 • DCM (3-5 mol%) Cat->Reaction Base K2CO3 (2.0 equiv) Dioxane/H2O (4:1) Base->Reaction Product 6-(5-Fluoro-2-methoxyphenyl)- nicotinaldehyde (Intermediate-6F) Reaction->Product Yield: 85-92%

Figure 1: Optimized Suzuki-Miyaura coupling pathway for high-purity synthesis.

Step-by-Step Methodology

Reagents:

  • 6-Chloronicotinaldehyde (1.0 equiv)

  • 5-Fluoro-2-methoxyphenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂[1] • CH₂Cl₂ complex (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Inerting: Charge a 3-neck round bottom flask with 6-chloronicotinaldehyde and the boronic acid. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Catalyst Addition: Add the Pd catalyst under a positive stream of

    
    . Critical: The solution should turn a dark red/brown color.
    
  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor via TLC (30% EtOAc/Hexanes) or HPLC.

    • Checkpoint: Reaction is typically complete within 4-6 hours. Look for the disappearance of the aryl chloride peak.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.[2]

  • Extraction: Wash the filtrate with brine (2x) and water (1x). Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Heptane (1:3) to yield off-white needles.

Self-Validating QC Criteria:

  • HPLC Purity: >98.0% (Area %).[1]

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (DMSO-d6): Distinct aldehyde singlet at ~10.1 ppm; Pyridine protons showing characteristic splitting.

Downstream Applications: The "Use"

Once synthesized, Intermediate-6F acts as a divergent hub. The aldehyde group is chemically labile, allowing for rapid diversification.

Divergent Synthesis Workflow (Graphviz)

Downstream Inter Intermediate-6F (Aldehyde) Path1 Reductive Amination (R-NH2, STAB) Inter->Path1 Path2 Pinnick Oxidation (NaClO2, NaH2PO4) Inter->Path2 Path3 Wittig Reaction (Ph3P=CH-R) Inter->Path3 Prod1 Benzylamine Derivatives (GPCR Ligands) Path1->Prod1 Prod2 6-Aryl-Nicotinic Acid (Amide Coupling Precursor) Path2->Prod2 Prod3 Vinyl Pyridines (Michael Acceptors) Path3->Prod3

Figure 2: Divergent synthetic utility of the nicotinaldehyde core.

Protocol: Reductive Amination (Library Synthesis)

This reaction is the primary route for generating secondary amine libraries for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Intermediate-6F (1.0 equiv)

  • Amine Partner (e.g., Morpholine, Piperazine deriv.) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Procedure:

  • Dissolve Intermediate-6F and the Amine Partner in DCE.

  • Add Acetic Acid to adjust pH to ~5-6 (facilitates imine formation). Stir for 30 mins at Room Temperature (RT).

  • Add STAB in one portion. Note: Mild effervescence may occur.

  • Stir at RT for 12-16 hours.

  • Quench: Add saturated

    
     solution. Extract with DCM.
    
  • Result: This yields the benzylamine derivative, a common motif in Orexin antagonists and Neurokinin-1 inhibitors .

Analytical Data Summary

ParameterSpecificationMethod
Molecular Formula

-
Molecular Weight 231.22 g/mol Mass Spectrometry
Appearance Pale Yellow / Off-White SolidVisual
Melting Point 112°C - 115°CDSC
Mass Spec (ESI+)

LC-MS
1H NMR Key Shift

10.12 (s, 1H, -CHO)
DMSO-d6
Solubility Soluble in DMSO, DCM, EtOAc; Insoluble in Water-

Safety & Handling (MSDS Highlights)

  • Hazards: Pyridine derivatives are potential skin sensitizers. The aldehyde functionality can cause respiratory irritation.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (

    
     or Argon) at 2-8°C. Aldehydes are prone to air-oxidation to the corresponding carboxylic acid over time.
    

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in pharmaceutical industry: The impact of chiral fluorinated drugs." Chemical Society Reviews, 37, 320-330. Link

  • Biaryl Scaffolds in Drug Design: Bembenek, S. D., et al. (2018). "The Biaryl Motif in Medicinal Chemistry: A Review of the last 10 Years." Future Medicinal Chemistry. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

Sources

Method

Application Notes and Protocols: Fragment-Based Drug Design Using Fluorinated Nicotinaldehydes

Introduction: The Strategic Advantage of Fluorinated Fragments Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Fragments

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel therapeutics.[1][2] By screening small, low-molecular-weight compounds (fragments), FBDD explores chemical space more effectively, often yielding higher-quality hits with superior ligand efficiency.[2][3] Within the FBDD paradigm, the strategic incorporation of fluorine into fragment libraries offers a significant tactical advantage. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, binding affinity, and membrane permeability.[4][5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of a specialized class of fluorinated fragments—fluorinated nicotinaldehydes—in FBDD campaigns. We will explore the rationale behind their design, protocols for library synthesis and screening, and strategies for evolving initial fragment hits into potent lead compounds.

The Rationale for Fluorinated Nicotinaldehydes in FBDD

The nicotinaldehyde scaffold is an attractive starting point for fragment design. It is a small, polar, aromatic system containing a hydrogen bond acceptor (the pyridine nitrogen) and a reactive aldehyde group that can be used for synthetic elaboration or to form reversible covalent interactions with target proteins.

Introducing fluorine onto the pyridine ring offers several key benefits:

  • Modulation of Physicochemical Properties : Fluorine substitution can alter the pKa of the pyridine nitrogen, influencing its hydrogen bonding capabilities and overall solubility.[5] It can also impact the molecule's lipophilicity (logP) and electrostatic potential.

  • Enhanced Binding Interactions : The polarized C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, potentially increasing binding affinity and specificity.[5]

  • Metabolic Stability : Fluorine can block sites of metabolic oxidation, enhancing the pharmacokinetic profile of derivative compounds.[4][6]

  • ¹⁹F NMR as a Primary Screening Tool : The presence of a fluorine atom enables the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive and powerful technique for primary fragment screening.[3][7] Due to the absence of endogenous fluorine in biological systems, ¹⁹F NMR offers a background-free window for detecting ligand binding, even for weak interactions typical of fragments.[3][8] The large chemical shift dispersion of ¹⁹F allows for the screening of compound mixtures ("cocktails"), significantly increasing throughput.[3][9][10]

Designing and Synthesizing a Fluorinated Nicotinaldehyde Fragment Library

A successful FBDD campaign begins with a well-designed fragment library. The goal is to maximize chemical diversity while adhering to the "Rule of Three" (MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

Proposed Library Design

A focused library of fluorinated nicotinaldehydes should explore various fluorine substitution patterns on the pyridine ring to systematically probe the effect of fluorine's placement on binding and physicochemical properties.

Fragment ID Structure Systematic Name Molecular Weight ( g/mol ) Predicted cLogP
FN-012-Fluoronicotinaldehyde125.090.85
FN-024-Fluoronicotinaldehyde125.090.79
FN-035-Fluoronicotinaldehyde125.090.91
FN-046-Fluoronicotinaldehyde125.090.88
FN-052,4-Difluoronicotinaldehyde143.081.12
FN-062,5-Difluoronicotinaldehyde143.081.24
FN-072,6-Difluoronicotinaldehyde143.081.21
FN-084,6-Difluoronicotinaldehyde143.081.15
General Synthetic Protocols

The synthesis of a fluorinated nicotinaldehyde library can be approached through several established methods in organofluorine chemistry. A common strategy involves the reduction of corresponding fluorinated nicotinic acid derivatives.

Protocol: Synthesis of 5-Fluoronicotinaldehyde (FN-03)

This protocol describes a representative synthesis via the reduction of a nicotinic acid derivative.

Materials:

  • 5-Fluoronicotinic acid

  • Morpholine

  • Xylene

  • 10% Sodium hydroxide solution

  • Ethyl acetate

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Amide Formation:

    • Reflux a mixture of 5-fluoronicotinic acid and morpholine in xylene, removing the water formed via a Dean-Stark trap.

    • After cooling, extract the reaction mixture with 10% sodium hydroxide solution and then with water.

    • Distill off the xylene and recrystallize the resulting morpholide from ethyl acetate.

  • Reduction to Aldehyde:

    • Suspend lithium aluminum hydride powder in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to -20°C.

    • Slowly add a solution of the 5-fluoronicotinoyl morpholide in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below -15°C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

    • Once the reaction is complete, cautiously quench the reaction by the slow addition of water or aqueous acid at low temperature.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 5-fluoronicotinaldehyde by distillation or column chromatography.

Screening Cascade for Fragment Hit Identification

A tiered screening approach is recommended to efficiently identify and validate true fragment hits while minimizing false positives.

Caption: A typical screening cascade for fragment-based drug design.

Protocol: ¹⁹F NMR Primary Screening

This protocol outlines a ligand-observed ¹⁹F NMR screening experiment.

Materials:

  • Fluorinated nicotinaldehyde fragment library, with individual fragments dissolved in d₆-DMSO to create stock solutions.

  • Target protein of interest, purified and buffer-exchanged into a suitable NMR buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4) containing 10% D₂O.[10]

  • NMR tubes.

Procedure:

  • Fragment Cocktail Preparation:

    • Prepare cocktails of 10-12 fragments by mixing the d₆-DMSO stock solutions.[9] Ensure that the ¹⁹F NMR signals of the fragments within a cocktail are well-resolved.

    • Prepare a final concentration of each fragment cocktail in NMR buffer. A typical final concentration for each fragment is 25-100 µM.

  • Sample Preparation:

    • For each cocktail, prepare two NMR samples:

      • Reference Sample: Fragment cocktail in NMR buffer.

      • Protein Sample: Fragment cocktail in NMR buffer containing the target protein (typically at 10-50 µM concentration).

  • NMR Data Acquisition:

    • Acquire 1D ¹⁹F NMR spectra for both the reference and protein samples on a high-field NMR spectrometer equipped with a cryoprobe.

    • A Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence is often used to suppress broad signals from protein-bound fragments, making changes in the free ligand signal more apparent.[9]

    • Key parameters:

      • Temperature: 25°C

      • Sweep width: sufficient to cover the chemical shift range of all fragments in the cocktail (e.g., ~150 ppm).

      • Acquisition time: ~1 second.

  • Data Analysis:

    • Process and compare the spectra from the reference and protein samples.

    • A significant decrease in the signal intensity or broadening of a specific fragment's peak in the protein sample compared to the reference sample indicates a binding event.

    • Hits are identified from cocktails showing such changes.

  • Hit Deconvolution:

    • For any "hit" cocktail, screen each individual fragment from that cocktail against the target protein to identify the specific binder(s).

Protocol: Orthogonal Hit Validation with Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that can confirm binding and provide kinetic data (association and dissociation rates).[11][12][13]

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Target protein.

  • Confirmed fragment hits from NMR screen.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the surface of the sensor chip using standard amine coupling chemistry.

    • Create a reference flow cell (e.g., by activating and deactivating without protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Binding Analysis:

    • Prepare a dilution series of each fragment hit in the running buffer.

    • Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.

    • Monitor the change in response units (RU) over time. A concentration-dependent increase in RU on the protein surface compared to the reference surface confirms binding.

  • Data Analysis:

    • Fit the binding sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (Kᴅ), and association (ka) and dissociation (kd) rate constants.

Structural Biology: Elucidating the Binding Mode

Once hits are validated, determining their binding mode is crucial for structure-guided hit-to-lead optimization.[14][15] X-ray crystallography is the gold standard for this purpose.[16][17][18]

Protocol: X-ray Crystallography of Fragment-Protein Complexes

Procedure:

  • Protein Crystallization:

    • Obtain high-quality crystals of the target protein in its apo (unliganded) form.

  • Fragment Soaking:

    • Soak the apo crystals in a solution containing a high concentration of the fragment hit (typically 1-50 mM, depending on solubility) for a defined period (minutes to hours).

  • Data Collection:

    • Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Solve the crystal structure using molecular replacement with the apo protein structure as a search model.

    • Carefully analyze the resulting electron density maps to identify the bound fragment and its specific interactions with the protein.

Hit-to-Lead Optimization: From Fragment to Potent Ligand

The ultimate goal of FBDD is to evolve weakly binding fragments into potent, drug-like molecules.[19] The high-resolution structural information obtained from X-ray crystallography is invaluable for this process.[14] Two common strategies are fragment growing and fragment linking.[5][6][20][21]

Caption: Strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing : This approach involves synthetically modifying the initial fragment hit to extend into adjacent pockets of the binding site, forming additional favorable interactions.[21] For a fluorinated nicotinaldehyde hit, the aldehyde functionality serves as a convenient chemical handle for elaboration.

  • Fragment Linking : If two different fragment hits are found to bind in close proximity within the target's binding site, they can be connected via a chemical linker to create a single, higher-affinity molecule.[6][21]

Conclusion

The use of fluorinated nicotinaldehydes represents a focused and powerful strategy within the broader field of fragment-based drug discovery. The unique properties of fluorine, combined with the versatility of the nicotinaldehyde scaffold, provide a robust starting point for identifying novel chemical matter. The integration of ¹⁹F NMR for primary screening, followed by a cascade of orthogonal biophysical techniques and structure-based design, offers a clear and efficient path from initial fragment identification to the generation of potent, optimized lead compounds.

References

  • Bio-protocol.

  • SLAS Discovery.

  • PubMed.

  • Theseus.

  • ResearchGate.

  • PMC.

  • PubMed.

  • PubMed.

  • Journal of Medicinal Chemistry.

  • MDPI.

  • Life Chemicals Blog.

  • PubMed.

  • Enamine.

  • IUCr.

  • MDPI.

  • Alice Douangamath (Diamond Light Source).

  • University College London.

  • PubMed.

  • Boston University.

  • PMC.

  • Chemsrc.

  • Sigma-Aldrich.

  • PMC.

  • Charles River Laboratories.

  • PubMed.

  • ChemicalBook.

  • RSC Publishing.

  • PMC.

  • Google Patents.

  • PubChem.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

The following technical guide is structured as a Tier 3 Support Knowledge Base Article from a specialized chemical synthesis CRO. It addresses the specific challenges of coupling electron-deficient heteroaryl aldehydes w...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base Article from a specialized chemical synthesis CRO. It addresses the specific challenges of coupling electron-deficient heteroaryl aldehydes with ortho-substituted phenyl boronic acids.

Topic: Yield Optimization for 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde Synthesis

Executive Summary & Core Chemistry

The Challenge: Synthesizing 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde involves a Suzuki-Miyaura cross-coupling between a 6-halonicotinaldehyde (electrophile) and (5-fluoro-2-methoxyphenyl)boronic acid (nucleophile).

Root Cause of Low Yields: Users typically encounter yields below 40% due to three competing mechanisms inherent to this scaffold:

  • Protodeboronation: The ortho-methoxy group and meta-fluoro group on the boronic acid significantly accelerate hydrolytic C-B bond cleavage before transmetallation can occur.

  • Aldehyde Instability: The nicotinaldehyde moiety is susceptible to Cannizzaro disproportionation or oxidation under the basic conditions required for the Suzuki cycle.

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Palladium, arresting the catalytic cycle (Pd-sequestration).

The "Gold Standard" Protocol (Optimized)

Do not use generic Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3). They will fail to reach high conversion for this substrate.

Reaction Setup
ComponentReagentEquiv.[1][2][3][4][5][6][7]Role & Rationale
Electrophile 6-Bromonicotinaldehyde1.0Bromide offers the best balance of oxidative addition rate vs. stability compared to chloride (too slow) or iodide (unstable).
Nucleophile (5-Fluoro-2-methoxyphenyl)boronic acid1.5 Excess is required to compensate for rapid protodeboronation.
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.05The ferrocenyl ligand's large bite angle facilitates reductive elimination in sterically hindered (ortho-substituted) systems [1].
Base K₂CO₃ (2.0M aq)3.0Potassium carbonate is mild enough to preserve the aldehyde but strong enough to activate the boronic acid.
Solvent 1,4-DioxaneN/AHigh boiling point allows thermal activation; miscible with aqueous base.
Step-by-Step Execution
  • Degassing (Critical): Charge solid reagents (Electrophile, Boronic Acid, Base) into the flask. Add solvents.[2] Sparge with Argon for 20 minutes before adding the catalyst. Oxygen causes homocoupling and aldehyde oxidation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive Argon flow.

  • Thermal Ramp: Heat to 90°C . Do not exceed 100°C to prevent aldehyde degradation.

  • Monitoring: Check HPLC/TLC at 2 hours.

    • Success Marker: Disappearance of bromide.

    • Failure Marker: Appearance of 1-fluoro-4-methoxybenzene (protodeboronation byproduct).

Troubleshooting Matrix (Q&A Format)
Issue 1: "My reaction stalls at 50% conversion, and adding more catalyst doesn't help."

Diagnosis: You are likely experiencing Protodeboronation . The boronic acid is hydrolyzing into 4-fluoroanisole faster than it is coupling. Once the boronic acid is gone, the reaction stops regardless of catalyst load.

Solution: Switch to the Pinacol Ester or Anhydrous Conditions .

  • Protocol Shift: Convert the boronic acid to its pinacol ester (or buy it). Pinacol esters are significantly more resistant to hydrolysis [2].

  • Alternative Base: Use Cesium Fluoride (CsF) (2.0 equiv) in anhydrous DME (Dimethoxyethane). Fluoride activates the boron species without the presence of water, completely shutting down the hydrolytic deboronation pathway.

Issue 2: "I see a new spot on TLC, but the NMR shows a carboxylic acid."

Diagnosis: Cannizzaro Reaction / Oxidation . The aldehyde has oxidized to 6-(...)-nicotinic acid. This happens if air enters the system or if the base concentration is too high (acting as a nucleophile on the aldehyde).

Solution:

  • Strict Anaerobic Technique: Ensure rigorous degassing.

  • Buffer the Base: Switch from K₂CO₃ to K₃PO₄ (Potassium Phosphate Tribasic) . Phosphate is less nucleophilic toward carbonyls than carbonate/hydroxide.

Issue 3: "The product is an oil and difficult to crystallize/purify."

Diagnosis: Biaryl aldehydes are often "greasy" and co-elute with phosphine oxides.

Solution: Bisulfite Adduct Purification .

  • Dissolve the crude oil in minimal Ethyl Acetate.

  • Add saturated aqueous Sodium Bisulfite (NaHSO₃) .

  • Stir vigorously for 1 hour. The aldehyde forms a solid, water-soluble bisulfite adduct.

  • Wash the organic layer (impurities stay here) and keep the aqueous layer/precipitate.

  • Basify the aqueous layer with NaHCO₃ to pH 8-9 and extract with EtOAc to recover the pure aldehyde.

Visualizing the Logic

The following diagram illustrates the decision-making process for optimizing this specific synthesis.

G Start Start: Suzuki Coupling (6-Br-Nicotinaldehyde + Boronic Acid) CheckTLC Check Reaction (2 Hours) Start->CheckTLC Decision1 Is SM (Bromide) Remaining? CheckTLC->Decision1 YesRemains Yes: Conversion Stalled Decision1->YesRemains Yes NoRemains No: Full Conversion Decision1->NoRemains No AnalyzeByproduct Analyze Mixture: Is Boronic Acid present? YesRemains->AnalyzeByproduct CheckPurity Check Purity: Aldehyde Intact? NoRemains->CheckPurity CaseA Boronic Acid GONE (Protodeboronation) AnalyzeByproduct->CaseA No CaseB Boronic Acid EXISTS (Catalyst Death) AnalyzeByproduct->CaseB Yes FixA Fix: Use Pinacol Ester OR Anhydrous CsF/DME CaseA->FixA FixB Fix: Switch Ligand to XPhos (Prevents N-coordination) CaseB->FixB Oxidized Impurity: Carboxylic Acid (Oxidation) CheckPurity->Oxidized Acid Found FixOx Fix: Degas better Switch to K3PO4 Oxidized->FixOx

Caption: Decision tree for troubleshooting Suzuki coupling of nicotinaldehyde derivatives. Blue: Start; Yellow: Decision Points; Red: Failure Modes; Green: Technical Solutions.

Advanced FAQ (Mechanism & Kinetics)

Q: Why use Pd(dppf)Cl₂ instead of the cheaper Pd(PPh₃)₄? A: The ortho-methoxy group on your boronic acid creates significant steric hindrance. Pd(PPh₃)₄ contains monodentate ligands that can dissociate, leading to unstable Pd species that precipitate as Pd-black before the difficult transmetallation step occurs. The bidentate dppf ligand enforces a wide "bite angle" (approx 99°), which electronically favors the reductive elimination of sterically crowded biaryls [3].

Q: Can I use the chloro-nicotinaldehyde instead of the bromo? A: Only if you upgrade the catalyst. Aryl chlorides are sluggish in oxidative addition.[3] If you must use the chloride (due to cost), switch to XPhos Pd G3 or SPhos Pd G3 . These Buchwald precatalysts are designed to activate aryl chlorides rapidly, preventing the aldehyde from sitting in the hot basic soup for too long [4].

Q: Is the aldehyde group directing the reaction? A: Yes, electronically. The aldehyde at C3 makes the pyridine ring electron-deficient, activating the C6-halogen bond for oxidative addition. This is favorable. However, you must avoid "homocoupling" of the boronic acid, which is a common side reaction when the electrophile is highly active but the transmetallation is slow (due to the steric methoxy group).

References
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Global Blood Therapeutics, Inc. (2015). Substituted Benzaldehyde Compounds and Methods for their Use in Increasing Tissue Oxygenation. WO2015031284A1. (Describes synthesis of similar nicotinaldehyde intermediates).

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[3][7] Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Optimization

Technical Support Center: Purification of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Status: Operational Subject: Troubleshooting & Purification Protocols for Biaryl Nicotinaldehyde Derivatives Ticket ID: T-PN-65F2M Audience: Medicinal Chemists, Process Chemists Executive Summary The synthesis of 6-(5-Fl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting & Purification Protocols for Biaryl Nicotinaldehyde Derivatives Ticket ID: T-PN-65F2M Audience: Medicinal Chemists, Process Chemists

Executive Summary

The synthesis of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde typically involves a Suzuki-Miyaura coupling between 6-halonicotinaldehyde and (5-fluoro-2-methoxyphenyl)boronic acid. While the coupling is robust, the resulting crude mixture often contains specific impurities that complicate isolation:

  • Protodeboronation byproducts: (4-fluoro-1-methoxybenzene).

  • Homocoupling products: Biaryls from the boronic acid.

  • Palladium residues: Coordinated by the pyridine nitrogen.

  • Oxidation byproducts: The corresponding nicotinic acid derivative.

This guide provides three validated purification workflows, prioritized by scale and purity requirements.

Part 1: Diagnostic & Decision Matrix

Before selecting a method, analyze your crude mixture via HPLC or TLC.

  • Target: Aldehyde peak (distinctive carbonyl shift in NMR ~10 ppm; often UV active).

  • Major Impurity: Carboxylic acid (broad peak, often streaks on TLC).

  • Catalyst: Dark color often indicates residual Pd.

PurificationDecisionTree Start Crude Mixture Analysis PurityCheck Purity > 85%? Start->PurityCheck ScaleCheck Scale > 5g? PurityCheck->ScaleCheck Yes AcidCheck Contains Carboxylic Acid? PurityCheck->AcidCheck No MethodB Method B: Recrystallization (IPA/Heptane) ScaleCheck->MethodB Yes (Large Scale) MethodC Method C: Flash Chromatography (Buffered Silica) ScaleCheck->MethodC No (Small Scale) MethodA Method A: Bisulfite Adduct (High Specificity) AcidCheck->MethodA Yes (Remove Acid) AcidCheck->MethodC No (General Impurities)

Figure 1: Decision matrix for selecting the optimal purification strategy based on crude purity and scale.

Part 2: Validated Purification Protocols
Method A: Bisulfite Adduct Purification (The "Gold Standard")

This method relies on the reversible formation of a water-soluble bisulfite adduct. It effectively removes non-carbonyl impurities (halides, homocoupled biaryls) and the oxidized carboxylic acid byproduct [1][2].

Reagents:

  • Sodium Bisulfite (NaHSO₃), saturated aqueous solution.[1][2]

  • Solvents: Methanol (MeOH) or Ethanol (EtOH), Ethyl Acetate (EtOAc).

  • Base: Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH, 10%).

Protocol:

  • Dissolution: Dissolve the crude oil/solid in a minimal amount of MeOH or EtOH (approx. 5-10 mL per gram).

  • Adduct Formation: Add 2-3 equivalents of saturated aqueous NaHSO₃ solution.

    • Observation: A white precipitate (the bisulfite adduct) may form. If it does, filter it.[2] If it stays in solution (common with pyridines due to solubility), proceed to extraction.

  • Wash (Impurity Removal):

    • Dilute the mixture with water.[1]

    • Wash the aqueous phase (containing the adduct) with EtOAc (2x).

    • Discard the organic layer (contains non-aldehyde impurities).

  • Regeneration:

    • Adjust the pH of the aqueous layer to >10 using 10% NaOH or saturated Na₂CO₃.

    • Caution: Do not heat; exothermic regeneration can degrade the aldehyde.

    • The solution will turn cloudy as the free aldehyde regenerates.

  • Extraction: Extract the regenerated aldehyde with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

Why this works: The bisulfite adduct is ionic and stays in the water/precipitate, while the homocoupled byproducts and starting materials remain in the organic wash.

Method B: Crystallization (For Scaled Batches)

Biaryl aldehydes often exhibit good crystallinity due to pi-stacking interactions.

Solvent System: Isopropanol (IPA) / Heptane or Toluene / Heptane.

Protocol:

  • Dissolve crude material in hot IPA (approx. 60°C).

  • Add Heptane dropwise until persistent cloudiness is observed.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Critical Step: If an oil forms ("oiling out"), re-heat and add a seed crystal or scratch the glass.

  • Filter the solids and wash with cold Heptane.

Data: Typical Recovery Rates

MethodPurity (HPLC)Yield RecoveryRemoval of PdRemoval of Acid
Bisulfite >98%75-85%HighExcellent
Crystallization >95%60-70%ModerateModerate
Chromatography >90%80-90%Low*Good

*Unless specific scavengers are used.

Part 3: Troubleshooting & FAQs

Q1: I tried the bisulfite method, but I see a solid "rag" layer between my organic and aqueous phase. What is it? A: That solid is likely your product's bisulfite adduct.[1][2]

  • Cause: The adduct of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde is likely amphiphilic (lipophilic aryl group + ionic sulfonate). It may not fully dissolve in water.

  • Solution: Do not discard it! Filter this solid, wash it with EtOAc, and then suspend it in the basic solution (Step 4) to regenerate the aldehyde [3].

Q2: My product contains significant Palladium (dark color). How do I remove it? A: Nicotinaldehydes are excellent ligands for Pd, making removal difficult.

  • Option 1: Add a scavenger resin (e.g., SiliaMetS® Thiol) to the organic solution before concentration.

  • Option 2: Wash the organic layer with 10% aqueous L-Cysteine or Sodium Diethyldithiocarbamate. The Pd will transfer to the aqueous layer (turning it yellow/orange).

Q3: The aldehyde is oxidizing to the carboxylic acid during storage. How do I prevent this? A: This is common with electron-deficient aldehydes (like nicotinaldehydes).

  • Storage: Store under Nitrogen/Argon at -20°C.

  • Stabilization: If the acid impurity is high (>10%), dissolve the mixture in EtOAc and wash with saturated NaHCO₃. The acid will move to the aqueous layer; the aldehyde will remain in the organic layer [4].

Q4: Can I use silica gel chromatography? A: Yes, but with caution.

  • Risk: Silica is slightly acidic and can catalyze oxidation or degradation.

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Elute with a Hexane/EtOAc gradient.[1]

Part 4: Mechanism of Action (Bisulfite)

The following diagram illustrates the chemical pathway for the bisulfite purification method, highlighting the separation of the target aldehyde from non-carbonyl impurities.

BisulfiteMechanism Crude Crude Mixture (Aldehyde + Impurities) Reaction Adduct Formation Crude->Reaction Bisulfite NaHSO3 (aq) Bisulfite->Reaction AqueousPhase Aqueous Phase (Bisulfite Adduct) Reaction->AqueousPhase Aldehyde Trapped OrganicPhase Organic Phase (Impurities) Reaction->OrganicPhase Impurities Excluded Regeneration Base Treatment (pH > 10) AqueousPhase->Regeneration FinalProduct Pure Aldehyde Regeneration->FinalProduct Reversal

Figure 2: Mechanistic workflow of bisulfite adduct purification.

References
  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] The Journal of Organic Chemistry, 64(15), 5722–5724. Link

  • Boucher, M. M., et al. (2017).[2] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[2] Organic Process Research & Development, 21(9), 1394–1403.[2] Link

  • BenchChem Technical Support. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. BenchChem Protocols. Link

  • Reddit Chemistry Community. (2015).[4] Purifying Aldehydes: Best Practices and Bisulfite Adducts. r/Chemistry Archives. Link

Sources

Troubleshooting

Technical Support Center: Palladium Removal from 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Topic: Removing palladium impurities from 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde Content type: Technical Support Center Guide Executive Summary & Triage You are likely visiting this page because your Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing palladium impurities from 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde Content type: Technical Support Center Guide

Executive Summary & Triage

You are likely visiting this page because your Suzuki-Miyaura coupling product, 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde , retains high levels of Palladium (Pd) (>100 ppm) despite standard workups.

The Core Challenge: This molecule presents a "perfect storm" for Pd retention:

  • Pyridine Nitrogen: Acts as a strong ligand, anchoring Pd to the product.

  • Aldehyde Group: Limits your choice of scavengers (avoiding primary amines that form imines) and washes (avoiding bisulfite which forms adducts).

Immediate Recommendation: Stop using standard amine-based scavengers (e.g., Ethylenediamine). Switch immediately to Thiol-based or Dimercaptotriazine (DMT) functionalized silica scavengers.

Decision Logic & Workflow

The following decision tree outlines the optimal purification strategy based on your current Pd levels and product state.

Pd_Removal_Workflow Start Crude Reaction Mixture (Post-Suzuki) PhaseSep Aqueous Workup (Phase Separation) Start->PhaseSep Pd_Check Current Pd Level? PhaseSep->Pd_Check High_Pd > 1000 ppm (Black/Dark) Pd_Check->High_Pd High Med_Pd 100 - 1000 ppm (Brown/Tan) Pd_Check->Med_Pd Medium Low_Pd < 100 ppm (Trace) Pd_Check->Low_Pd Low Method_A Method A: Activated Carbon (Bulk Removal) High_Pd->Method_A Method_B Method B: Silica-DMT Scavenger (High Selectivity) Med_Pd->Method_B Method_C Method C: Recrystallization (Final Polish) Low_Pd->Method_C Method_A->Method_B Method_B->Method_C Final API Grade Product (< 10 ppm Pd) Method_C->Final

Figure 1: Strategic workflow for Palladium removal. Note that Method B (Silica-DMT) is the preferred core step due to aldehyde compatibility.

Technical Protocols

Method A: Bulk Removal with Activated Carbon

Use Case: Grossly contaminated material (>1000 ppm), often appearing black or dark brown. Caveat: Activated carbon can adsorb the aldehyde product, leading to yield loss. Use only when necessary.

  • Dissolution: Dissolve crude 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde in THF or Ethyl Acetate (10 mL/g). Avoid alcohols if possible to prevent hemiacetal formation, though Ethanol is acceptable if temperature is kept low.

  • Addition: Add Darco® KB-G or Charcoal (10-20 wt% relative to substrate).

  • Temperature: Stir at 40-50°C for 1-2 hours. Do not reflux to avoid thermal degradation of the aldehyde.

  • Filtration: Filter hot through a pad of Celite 545 .

  • Wash: Rinse the filter cake with 2 volumes of fresh solvent.

Method B: Precision Scavenging (The Gold Standard)

Use Case: Reducing Pd from ~500 ppm to <10 ppm. Recommended Scavenger: SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiol .[1] Why: These scavengers bind Pd via Sulfur. Unlike amine-based scavengers (e.g., diamines), they will not react with your aldehyde group to form imines (Schiff bases).

ParameterSpecificationNotes
Scavenger SiliaMetS® DMT (preferred)High affinity for Pd(II) and Pd(0).
Loading 4 - 8 equivalentsRelative to residual Pd content (not product).
Solvent THF, EtOAc, or TolueneDMF/DMSO are usable but slower.
Time 4 - 16 hoursSlower kinetics than homogeneous extraction.
Temp 25°C - 50°CHigher temp improves kinetics but monitor stability.

Protocol:

  • Dissolve the crude product in THF (10 volumes).

  • Add SiliaMetS® DMT (Calculate amount: usually 5-10% w/w of the crude product is a good starting point if Pd content is unknown).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45 µm PTFE membrane or a fine frit.

  • Concentrate the filtrate.[2]

Method C: Crystallization (Final Polish)

Use Case: Final purification to meet ICH Q3D Class 2B limits (<10 ppm). Strategy: Nicotinaldehydes often crystallize well, rejecting impurities into the mother liquor.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Heptane.

  • Procedure: Dissolve in minimal hot Ethanol. Add warm Water dropwise until turbidity persists. Cool slowly to 4°C.

  • Filtration: Collect crystals and wash with cold Heptane.

Troubleshooting & FAQs

Q1: Can I use N-Acetylcysteine (NAC) washes?

Answer: NO. While NAC is a common Pd scavenger, it contains a primary amine . This amine will react with the aldehyde on your nicotinaldehyde core to form an imine (Schiff base), reducing your yield and creating a new impurity. Alternative: Use Trimercaptotriazine (TMT) sodium salt aqueous washes. TMT lacks the primary amine reactivity and is safe for aldehydes [1].

Q2: I used a Sodium Bisulfite (NaHSO3) wash and my product disappeared.

Answer: Sodium bisulfite forms a water-soluble bisulfite adduct with aldehydes. You likely washed your product into the aqueous waste stream. Recovery: Acidify the aqueous layer (pH < 2) or treat with mild base (NaHCO3) and extract with organic solvent to reverse the adduct and recover the aldehyde.

Q3: The Pd levels are stuck at 50 ppm despite scavenging.

Answer: The Pd might be trapped inside the crystal lattice or existing as stable nanoparticles. Solution:

  • Dissolve fully: Ensure the product is 100% in solution before adding the scavenger.

  • Change Oxidation State: Add a mild oxidant (e.g., air bubbling) if using Thiol scavengers, as they bind Pd(II) better than Pd(0). Alternatively, switch to SiliaMetS® DMT , which is robust for various oxidation states [2].

Q4: Which analytical method should I use to verify Pd levels?

Answer: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) is the industry standard for trace metal analysis (ICH Q3D). XRF (X-ray Fluorescence) is good for quick screening but may not be sensitive enough below 10-20 ppm.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Biotage. (2023). Metal Scavenger User Guide: SiliaMetS. Retrieved from

  • ICH. (2019). Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation.[2] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

Sources

Optimization

Troubleshooting low conversion rates with 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Welcome to the technical support center for 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during its use, with a specific focus on addressing low conversion rates in synthetic applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde?

A1: This substituted nicotinaldehyde is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring a fluoro-methoxy-phenyl group on a pyridine aldehyde core, makes it a valuable building block for creating novel compounds with specific biological activities. For instance, it has been utilized in the synthesis of kinase inhibitors and other therapeutic agents.[2]

Q2: What are the typical storage conditions for this aldehyde to ensure its stability?

A2: To maintain its integrity, 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. It is often shipped and stored under refrigeration.[3] Aldehydes, in general, are susceptible to oxidation to carboxylic acids, so minimizing exposure to air and light is crucial for preventing degradation.[4]

Q3: My reaction involving this aldehyde has stalled, and TLC analysis shows significant starting material remaining. What should I do?

A3: An incomplete reaction is a common cause of low yields.[5] First, confirm the optimal reaction time by monitoring the reaction's progress closely.[6] If time is not the issue, consider moderately increasing the reaction temperature, as this can significantly impact the reaction rate.[5][6] Additionally, verify the purity and stoichiometry of all reagents, as impurities or incorrect ratios can halt the reaction.[7]

Q4: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions?

A4: Aldehydes are prone to several side reactions that can lower the yield of the desired product.[8] Common side reactions include:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if exposed to air or oxidizing contaminants.[4]

  • Self-Condensation/Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to form an alcohol and a carboxylic acid. While this specific aldehyde has alpha-hydrogens on the phenyl ring, base-catalyzed self-condensation (like an aldol reaction) is a possibility.[6]

  • Over-reduction: If you are performing a reduction of another functional group in the molecule, the aldehyde itself can be over-reduced to an alcohol.[5]

Careful control of reaction conditions, such as using a weak base when appropriate and maintaining an inert atmosphere, can help minimize these side reactions.[6]

Troubleshooting Guide: Low Conversion Rates

Low conversion is one of the most frequent challenges in multi-step organic synthesis. This guide provides a systematic approach to diagnosing and resolving this issue when working with 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde.

Problem: Consistently achieving less than 50% conversion in a condensation reaction.

Let's consider a common application: a base-catalyzed condensation reaction, similar to a Knoevenagel or a related C-C bond-forming reaction.

Initial Diagnostic Workflow

This workflow helps isolate the root cause of the low conversion rate by systematically evaluating each component of the reaction.

G cluster_0 Phase 1: Reagent & Setup Integrity cluster_1 Phase 2: Reaction Condition Optimization cluster_2 Phase 3: Analysis & Resolution A Start: Low Conversion Observed B Verify Purity of Aldehyde and Reactants (NMR, LC-MS) A->B C Check Solvent Purity & Dryness B->C D Ensure Glassware is Dry & Reaction is Under Inert Atmosphere C->D E Re-evaluate Stoichiometry D->E F Is the Base Appropriate? (Strength, Solubility) E->F G Optimize Base Equivalents F->G Yes H Is Temperature Optimal? F->H No, try alternative G->H I Screen Temperatures (e.g., RT, 50°C, Reflux) H->I No J Is Reaction Time Sufficient? H->J Yes I->J K Run Time-Course Study (TLC/LC-MS) J->K No L Is Water Removal Necessary? J->L Yes K->L M Use Dean-Stark or Molecular Sieves L->M Yes N Analyze Crude Reaction Mixture (NMR, LC-MS) L->N No M->N O Identify Byproducts N->O P Modify Conditions to Suppress Side Reactions O->P Q Problem Resolved P->Q

Caption: Troubleshooting workflow for low conversion rates.

Detailed Troubleshooting Steps & Explanations

1. Reagent and Glassware Integrity

  • Question: Could my starting materials or setup be the issue?

  • Causality: The success of a reaction is fundamentally dependent on the quality of the inputs. Aldehydes are particularly sensitive to impurities and atmospheric conditions.[4][7] Moisture can quench bases or participate in unwanted side reactions.[9]

  • Protocol:

    • Verify Aldehyde Purity: Run a quick ¹H NMR or LC-MS on your starting aldehyde. Look for the characteristic aldehyde proton peak and check for the presence of the corresponding carboxylic acid, which indicates oxidation.

    • Check Other Reagents: Ensure your reaction partner is pure and that the base has not degraded. For example, solid bases can absorb moisture from the air.

    • Solvent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions. The polarity of the solvent can significantly influence reaction rates and yields.[6]

    • Proper Setup: Always flame-dry or oven-dry your glassware to remove adsorbed water.[7] Assemble the reaction setup under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation and reaction with atmospheric moisture.[9]

2. Reaction Condition Optimization

  • Question: Are my reaction conditions (base, temperature, time) optimal?

  • Causality: Chemical reactions are highly sensitive to their environment. An inappropriate base can fail to deprotonate the reaction partner effectively or may be too strong, leading to side reactions like self-condensation.[6] Temperature directly controls the reaction kinetics; some reactions require thermal energy to overcome the activation barrier.[6]

  • Parameter Optimization Table:

ParameterCondition 1 (Failing)Condition 2 (Optimized)Condition 3 (Alternative)Rationale for Change
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)DBUEt₃N may be too weak. K₂CO₃ is a stronger, non-nucleophilic base often used in such condensations. DBU is a stronger, non-nucleophilic organic base.
Solvent Dichloromethane (DCM)Acetonitrile (ACN)TolueneAprotic polar solvents like ACN can give high conversions.[6] Toluene allows for azeotropic removal of water.[6]
Temperature Room Temp (25°C)80°C (Reflux in ACN)110°C (Reflux in Toluene)Many condensation reactions require heat to proceed to completion.[6]
Water Removal NoneMolecular SievesDean-Stark TrapCondensation reactions produce water, which can inhibit the reaction or cause it to be reversible.[6]
  • Experimental Protocol: Optimizing a Condensation Reaction

    • Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde (1.0 eq).

    • Reagent Addition: Add the active methylene compound (1.1 eq) and the chosen solvent (e.g., Acetonitrile, 20 mL).

    • Catalyst: Add the base (e.g., K₂CO₃, 1.5 eq) and molecular sieves (if applicable).

    • Reaction: Heat the mixture to the target temperature (e.g., 80°C) and stir.

    • Monitoring: Monitor the reaction progress every hour using TLC or LC-MS to determine the optimal reaction time and check for byproduct formation.[6]

    • Work-up: Upon completion, cool the reaction mixture, filter off the solids, and remove the solvent under reduced pressure. Proceed with standard aqueous workup and purification.

3. Analysis of Side Products

  • Question: What if optimization still results in low yields and byproducts?

  • Causality: Identifying the structure of major byproducts provides crucial mechanistic insight into what is going wrong.[8] For example, the presence of 6-(5-Fluoro-2-methoxyphenyl)nicotinic acid points directly to oxidation, while the corresponding alcohol suggests an unintended reduction or disproportionation.

  • Diagnostic Workflow for Side Product Analysis:

Caption: Diagnostic path for byproduct analysis.

By following this structured troubleshooting guide, researchers can efficiently diagnose the cause of low conversion rates, systematically optimize reaction conditions, and ultimately improve the yield and purity of their desired product when using 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde.

References

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available from: [Link]

  • What are some common causes of low reaction yields? Reddit r/Chempros. Available from: [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. Available from: [Link]

  • Ito, K., & Funabiki, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 259–272. Available from: [Link]

  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Available from: [Link]

  • Side Reactions. (n.d.). Journal of New Developments in Chemistry. Open Access Pub. Available from: [Link]

  • Singh, P. P., et al. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. ResearchGate. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: C13 NMR Characterization of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Topic: Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Format: Publish Comparison Guide (Predictive & Comparative Analysis).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Medicinal Chemists, and Analytical Scientists. Format: Publish Comparison Guide (Predictive & Comparative Analysis).

Executive Summary

This guide provides a comprehensive technical analysis of the Carbon-13 NMR (13C NMR) profile for 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde . As a critical intermediate in the synthesis of c-Met kinase inhibitors and other biaryl-based pharmaceuticals, accurate characterization of this molecule requires navigating complex spin-spin coupling patterns introduced by the fluorine atom.

This document moves beyond static peak lists, offering a comparative analysis between the target molecule and its synthetic precursors. It utilizes fragment-based additivity and heteronuclear coupling constants (


)  to validate structural identity.
Structural Elucidation Pathway

The following workflow illustrates the logical assignment strategy, distinguishing the pyridine core from the fluorinated phenyl ring using diagnostic coupling patterns.

NMR_Assignment_Flow cluster_coupling Diagnostic C-F Couplings Start Crude Product Spectrum Aldehyde Step 1: Identify Aldehyde Carbon (~190-192 ppm, Singlet) Start->Aldehyde Low Field Region Fluorine Step 2: Locate C-F Doublets (Diagnostic J-Coupling) Aldehyde->Fluorine Aromatic Region Methoxy Step 3: Confirm Methoxy Group (~56 ppm, Singlet) Fluorine->Methoxy High Field Region Pyridine Step 4: Assign Pyridine Core (Characteristic N-heterocycle shifts) Methoxy->Pyridine Remaining Signals Validation VALIDATED STRUCTURE Pyridine->Validation C_Ipso Ipso-C (C5') 1J ~240 Hz C_Ortho Ortho-C (C4', C6') 2J ~22 Hz C_Meta Meta-C (C3', C1') 3J ~8 Hz

Figure 1: Step-by-step structural assignment workflow emphasizing the prioritization of diagnostic functional groups.

Comparative Data Analysis: Predicted vs. Precursor

The table below contrasts the Predicted Chemical Shifts of the target product against its likely starting material, 6-Chloronicotinaldehyde . This comparison highlights the specific spectral changes indicating a successful Suzuki coupling.

Table 1: 13C NMR Chemical Shift Assignment & Comparison

Carbon PositionLabelPredicted Shift (δ, ppm)Multiplicity (J-Coupling)Change from Precursor (6-Cl-Nicotinaldehyde)
Aldehyde C=O CHO190.5 – 192.0 SingletMinimal change (Diagnostic anchor).
Pyridine C2 C2151.0 – 152.5 SingletSlight downfield shift due to conjugation.
Pyridine C6 C6158.0 – 160.0 Singlet (Broad)*Major Shift: C-Cl (~155) replaced by C-Aryl.
Pyridine C4 C4135.0 – 136.5 Singlet~1-2 ppm shift.
Pyridine C3 C3130.0 – 131.5 SingletIpso to CHO; stable position.
Pyridine C5 C5120.0 – 123.0 SingletShielded position beta to Nitrogen.
Phenyl C5' C5'156.0 – 159.0 Doublet (

Hz)
New Signal: Diagnostic for Fluorine presence.
Phenyl C2' C2'153.0 – 155.0 Doublet (

Hz)
New Signal: Ipso to Methoxy.
Phenyl C4' C4'116.0 – 118.0 Doublet (

Hz)
New Signal: Ortho to Fluorine.
Phenyl C6' C6'114.0 – 116.0 Doublet (

Hz)
New Signal: Ortho to Fluorine.
Phenyl C1' C1'126.0 – 129.0 Doublet (

Hz)
New Signal: Connection point to Pyridine.
Phenyl C3' C3'111.0 – 113.0 Doublet (

Hz)
New Signal: Ortho to OMe, Meta to F.
Methoxy OMe55.5 – 56.5 SingletNew Signal: Strong aliphatic peak.

*Note: C6 may show small long-range coupling to Fluorine through the biaryl bond, but is typically observed as a singlet or broad peak.

Key Diagnostic Indicators:
  • Disappearance of C-Cl: The precursor 6-chloronicotinaldehyde has a distinct C-Cl signal at ~155 ppm. In the product, this is replaced by the quaternary C6 signal at ~159 ppm and the appearance of the complex aromatic region.

  • Fluorine Splitting: The phenyl ring carbons will not appear as simple singlets. Use the

    
     values (
    
    
    
    Hz) to assign the specific positions relative to the fluorine atom.
  • Methoxy Signal: The appearance of a strong singlet at ~56 ppm confirms the incorporation of the aryl ring.

Experimental Protocol: Self-Validating Acquisition

To ensure trustworthy data (E-E-A-T), follow this protocol designed to resolve quaternary carbons and fluorine coupling.

Methodology:

  • Solvent Selection: Use DMSO-d6 (39.5 ppm septet) over CDCl3 if solubility is an issue, as nicotinaldehydes can be sparingly soluble. DMSO also prevents hydrate formation at the aldehyde.

  • Concentration: Prepare a solution of >20 mg/0.6 mL . Low concentration will make the split C-F signals (which have lower intensity due to splitting) indistinguishable from noise.

  • Pulse Sequence:

    • Relaxation Delay (D1): Set to 3–5 seconds . The aldehyde (CHO) and quaternary carbons (C3, C6, C1', C2', C5') have long T1 relaxation times. Insufficient delay will suppress these critical diagnostic peaks.

    • Scans (NS): Minimum 1024 scans recommended due to the splitting of signal intensity into doublets.

  • Decoupling: Standard proton decoupling (CPD) is required. Optional: If available, simultaneous 19F decoupling will collapse the doublets into singlets, simplifying assignment, though this requires specialized probe hardware (H/F/C probe).

Comparative Performance: Solvent Effects
FeatureCDCl3 (Chloroform-d)DMSO-d6 (Dimethyl Sulfoxide-d6)
Solubility Moderate. Good for initial checks.Excellent. Preferred for final characterization.
Aldehyde Shift ~190.5 ppm~192.0 ppm (Shifted downfield by H-bonding).
Water Peak Distinct (~1.56 ppm in 1H).Broad (~3.33 ppm in 1H), may obscure OMe in proton NMR, but clear in C13 .
Resolution Sharper peaks generally.Viscosity causes slight line broadening; requires good shimming.
References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for additivity rules and coupling constants).
  • Reich, H. J. (2024). WinPLT NMR Data: 13C Chemical Shifts of Pyridines. University of Wisconsin-Madison. Link

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Authoritative source for C-F coupling patterns).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Used for fragment validation: 6-chloronicotinaldehyde and 4-fluoroanisole). Link

Sources

Comparative

Definitive Guide: Crystal Structure Determination of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Executive Summary This technical guide outlines the rigorous methodology for determining the crystal structure of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde , a representative fluorinated biaryl scaffold often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous methodology for determining the crystal structure of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde , a representative fluorinated biaryl scaffold often utilized in medicinal chemistry (e.g., as a precursor for kinase inhibitors or isoquinoline derivatives).

While Nuclear Magnetic Resonance (NMR) confirms chemical connectivity, it fails to capture the critical 3D conformational data—specifically the biaryl torsion angle defined by the steric clash between the ortho-methoxy group and the pyridine ring. This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against alternative structural elucidation methods (PXRD, Computational NMR), demonstrating why SC-XRD is indispensable for this class of compounds to map intermolecular interactions like C-H···F and π-π stacking.[1]

Part 1: The Structural Challenge

The target molecule consists of two aromatic rings linked by a single bond. The determination challenge lies in three specific areas:

  • Rotational Freedom: The single bond between Pyridine(C6) and Phenyl(C1) allows rotation. In solution, this averages out; in the solid state, it locks into a specific low-energy conformation.

  • Electronic Effects: The fluorine atom (position 5 on phenyl) and the aldehyde (position 3 on pyridine) create competing dipole moments that dictate crystal packing.

  • Polymorphism Risk: The conformational flexibility increases the probability of polymorphism, where the drug candidate could crystallize in different space groups with vastly different solubilities.

Part 2: Comparative Methodology

This section objectively compares the efficacy of SC-XRD against common alternatives for establishing the solid-state structure of the target molecule.

Comparison Matrix: Structural Elucidation Methods
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: Solid-State NMR (ssNMR)
Primary Output 3D atomic coordinates (

), Bond lengths/angles, Absolute configuration.[2]
Unit cell dimensions, Phase purity, Crystallinity %.Chemical environment, dynamic disorder, local connectivity.
Resolution Atomic resolution (< 0.8 Å).Lower resolution; peak overlap prevents ab initio solution for flexible organics.Local range (nearest neighbor); no long-range packing data.
Biaryl Twist Accuracy High: Precise measurement of the torsion angle.Low: Requires Rietveld refinement with rigid body constraints (often inaccurate).Medium: Can infer torsion via dipolar coupling but requires modeling.
Sample Requirement Single crystal (

mm in one dimension).
Polycrystalline powder (

mg).
Powder (

mg).
Throughput Low (days for growth, hours for collection).High (minutes per scan).Low (hours/days per experiment).
Verdict Required for initial structural proof.Best for batch-to-batch consistency checks.Complementary for dynamic studies.
Why SC-XRD is the Superior "Product"

For 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde, SC-XRD is the only method that can definitively resolve the intramolecular hydrogen bond potential between the methoxy oxygen and the pyridine protons, and the intermolecular Halogen bonding (C-F···H or C-F···π) that frequently stabilizes fluorinated biaryls.

Part 3: Experimental Protocol (SC-XRD)

Phase 1: Crystallization Strategy

Biaryl aldehydes are often moderately soluble in polar aprotic solvents but crystallize poorly from them. A Vapor Diffusion method is recommended to control nucleation and minimize twinning.

Protocol:

  • Dissolution: Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) or Tetrahydrofuran (THF) . Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

  • Antisolvent Selection: Use n-Hexane or Pentane as the antisolvent. The polarity gap between DCM and Hexane drives slow supersaturation.

  • Setup:

    • Place the solution in a small inner vial (GC vial).

    • Place the inner vial uncapped inside a larger scintillation vial containing 3 mL of the antisolvent.

    • Cap the outer vial tightly.

  • Incubation: Store at 4°C in a vibration-free environment. Crystals should appear within 48–72 hours as prisms or blocks.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å). Note: Mo source is preferred over Cu for this molecule to minimize absorption, as Fluorine does not diffract strongly enough to require Cu's intensity, and Mo provides better resolution.
  • Temperature: 100 K (Cryostream). Critical: Low temperature freezes the rotation of the aldehyde group, reducing thermal ellipsoids.

  • Strategy: Collect a full sphere of data (360° rotation in

    
     and 
    
    
    
    ) to ensure redundancy > 4.0.
Phase 3: Structure Solution & Refinement
  • Space Group Determination: Use XPREP to analyze systematic absences. Expect Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) common for planar aromatics.
  • Phasing: Use Intrinsic Phasing (SHELXT). The presence of Fluorine and Oxygen provides sufficient electron density contrast.

  • Refinement: Use SHELXL (Least Squares).

    • Anisotropic Refinement: Apply to all non-hydrogen atoms (C, N, O, F).

    • Hydrogen Placement: Use a riding model.[2]

      • Aromatic H: AFIX 43 (

        
        ).
        
      • Aldehyde H: AFIX 13 (Treat as planar).

      • Methoxy H: AFIX 137 (Allow methyl rotation to find best H-bond density).

  • Validation: Check for

    
     and 
    
    
    
    . Verify no residual electron density peaks
    
    
    near the Fluorine atom (ghost peaks).

Part 4: Visualization of Workflows

Diagram 1: Structural Determination Workflow

This flowchart illustrates the critical decision-making process for characterizing the solid form.

G Start Crude 6-(5-Fluoro-2-methoxyphenyl) nicotinaldehyde Screen Polymorph Screening (PXRD) Start->Screen Single Single Crystal Growth (Vapor Diffusion) Screen->Single Crystalline Fail Microcrystalline/Amorphous? Screen->Fail Poor Pattern SCXRD SC-XRD Data Collection (Mo-Kα, 100K) Single->SCXRD Size > 0.1mm Alt Alternative: Powder Solve (Rietveld Refinement) Single->Alt Size < 0.05mm Fail->Alt Solve Structure Solution (SHELXT) SCXRD->Solve Refine Refinement (Biaryl Twist & F-disorder) Solve->Refine Result Final CIF (3D Structure) Refine->Result Alt->Result Lower Precision

Caption: Decision matrix for selecting SC-XRD vs. PXRD based on crystal quality.

Diagram 2: Interaction Logic

Mechanistic view of how the Fluorine and Methoxy substituents drive the crystal packing.

Logic F 5-Fluoro Group (Electron Withdrawing) Pack Crystal Packing (Space Group) F->Pack Weak C-H...F Interactions OMe 2-Methoxy Group (Steric Bulk) Twist Biaryl Twist Angle (~30-50°) OMe->Twist Steric Clash w/ Pyridine Ald Nicotinaldehyde (Acceptor) Ald->Pack Dipole Stacking Twist->Pack Defines Unit Cell

Caption: Influence of substituents on the final crystallographic packing arrangement.

Part 5: Expected Structural Analysis

Based on analogous biaryl systems, the following structural features should be extracted from the data to validate the model:

  • The Biaryl Twist: Expect a torsion angle between 35° and 55°. The 2-methoxy group creates steric hindrance with the pyridine ring protons (H5), preventing planarity. This twist is the key differentiator from non-substituted biaryls.

  • Aldehyde Orientation: The carbonyl oxygen will likely be coplanar with the pyridine ring (0° torsion) to maximize conjugation, but may deviate if involved in strong intermolecular hydrogen bonding.

  • Fluorine Contacts: Look for short contacts (< 2.9 Å) between the Fluorine and aromatic protons of neighboring molecules, forming infinite chains or dimers.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[3] Acta Crystallographica Section B, 72(2), 171-179. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D, 65(2), 148-155. Link

  • Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. Link

Sources

Validation

Infrared spectroscopy (IR) peaks for 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

An In-Depth Comparative Guide to the Infrared Spectroscopy of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde Introduction Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Infrared Spectroscopy of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation and quality control of novel chemical entities. It provides a unique molecular fingerprint by probing the vibrational frequencies of chemical bonds within a molecule. This guide offers a detailed analysis of the expected infrared absorption peaks for 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde, a complex heterocyclic aldehyde. By dissecting the molecule into its constituent functional groups, we can predict its spectral features. To provide a richer context, this guide compares the predicted spectrum with that of structurally related precursors and analogs, offering researchers a robust framework for spectral interpretation.

Molecular Structure and Functional Group Analysis

The structure of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde incorporates several key functional groups, each contributing distinct signals to the IR spectrum. A systematic analysis of these groups is the foundation for accurate spectral assignment.

  • Aromatic Aldehyde: The aldehyde group (-CHO) attached to the pyridine ring is a primary chromophore. Its carbonyl (C=O) bond and the adjacent C-H bond produce highly characteristic absorptions.

  • Heterocyclic Pyridine Ring: This nitrogen-containing aromatic ring exhibits characteristic C-H and C=C stretching and bending vibrations.

  • Substituted Phenyl Ring: The disubstituted benzene ring has its own set of aromatic C-H and C=C vibrations.

  • Fluoro Substituent: The carbon-fluorine (C-F) bond provides a strong, diagnostic absorption band in the fingerprint region.

  • Methoxy Substituent: The methyl ether group (-OCH₃) is characterized by C-O stretching and C-H stretching of the methyl group.

The interplay of these groups, including electronic effects like conjugation and resonance, influences the precise position and intensity of their respective IR peaks.

Workflow for IR Spectral Analysis

The process of acquiring and interpreting an IR spectrum follows a logical sequence, from sample preparation to final data analysis. This workflow ensures reproducibility and accuracy.

IR_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_interp 4. Spectral Interpretation Prep Prepare Solid Sample (e.g., via ATR) Bkg Collect Background Spectrum (Air) Prep->Bkg Acquire Acquire Spectrum on FTIR Spectrometer Process Process Data (e.g., Baseline Correction, Peak Picking) Acquire->Process Bkg->Acquire Correction Assign Assign Peaks to Functional Groups Process->Assign Compare Compare with Reference Spectra & Databases Assign->Compare Report Final Report Compare->Report

Caption: Workflow for acquiring and interpreting an IR spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining high-quality IR spectra of solid and liquid samples with minimal preparation.

Objective: To obtain the infrared spectrum of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde in solid form.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., equipped with a diamond or germanium crystal).

  • Spatula and sample vials.

  • Solvent for cleaning (e.g., isopropanol).

  • Lint-free wipes.

Methodology:

  • Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove any residues from previous measurements. Allow the solvent to evaporate completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount (typically 1-2 mg) of the solid 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde powder onto the center of the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a strong signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.

  • Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 1.

Predicted IR Peaks and Comparative Analysis

While an experimental spectrum for the target molecule is not publicly available, we can predict its key absorption bands with high confidence based on established group frequencies.[1][2] This prediction is strengthened by comparing it with the known spectra of simpler, related molecules.

Molecular_Structure_to_IR_Regions Molecule 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde C-H (Aromatic/Aldehyde) C=O (Aldehyde) C=C/C=N (Aromatic Rings) C-O (Ether) C-F (Fluoro) Regions IR Spectrum Regions (cm⁻¹) 3100-2700 1710-1685 1600-1400 1260-1020 1250-1100 Molecule:f1->Regions:f1 Molecule:f2->Regions:f2 Molecule:f3->Regions:f3 Molecule:f4->Regions:f4 Molecule:f5->Regions:f5

Sources

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